molecular formula C14H14BrNO2S B1401464 N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide CAS No. 105938-45-2

N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide

Cat. No. B1401464
M. Wt: 340.24 g/mol
InChI Key: AQBZIKRSLZYRND-UHFFFAOYSA-N
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Description

N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide, also known as 4-Bromo-N-ethyl-benzenesulfonamide, is a synthetic compound that has been used in various scientific research applications. It is an organic compound with a molecular formula of C_10H_11BrN_2O_2S. This compound has been used in a variety of scientific research applications due to its ability to interact with various biochemical and physiological systems.

Scientific Research Applications

1. Potential Therapeutic Agent

N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, a related compound, has shown promise as a therapeutic agent due to its anti-inflammatory and analgesic activities. It also exhibited minimal tissue damage in liver, kidney, colon, and brain, making it a candidate for further investigation in medical applications (Küçükgüzel et al., 2013).

2. Photodynamic Therapy Application

Certain benzenesulfonamide derivatives have been found useful in photodynamic therapy, particularly in the treatment of cancer. They possess good fluorescence properties and a high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

3. Inhibitors in Biochemical Research

Benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase, making them valuable in biochemical research and potential therapeutic applications. For example, they have been shown to be effective anticonvulsants and carbonic anhydrase inhibitors (Mishra et al., 2017).

4. Alzheimer’s Disease Treatment

Brominated 2-phenitidine derivatives, including benzenesulfonamide compounds, have been found to be valuable inhibitors of cholinesterases, which is significant for the treatment of Alzheimer’s disease (Abbasi et al., 2014).

properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-13-8-6-12(7-9-13)10-11-16-19(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBZIKRSLZYRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60762117
Record name N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60762117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide

CAS RN

105938-45-2
Record name N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60762117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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